RGX-104 Demonstrates Higher Potency and Preferential LXRβ Selectivity Compared to GW3965
RGX-104 activates LXRβ with an EC50 of 25 nM, which is 1.2-fold more potent than GW3965 (EC50 LXRβ = 30 nM) [1]. More importantly, RGX-104 exhibits a significantly smaller selectivity window between LXRα and LXRβ (EC50 LXRα/LXRβ ratio = 74 nM / 25 nM = 2.96) compared to GW3965 (190 nM / 30 nM = 6.33) [1]. This profile indicates that RGX-104 is a more balanced LXRβ-preferring agonist, whereas GW3965 displays a broader activity gap between the two isoforms.
| Evidence Dimension | Potency and selectivity for LXR isoforms (FRET-based coactivator recruitment assay) |
|---|---|
| Target Compound Data | LXRα EC50 = 74 nM; LXRβ EC50 = 25 nM; LXRα/LXRβ ratio = 2.96 |
| Comparator Or Baseline | GW3965: LXRα EC50 = 190 nM; LXRβ EC50 = 30 nM; LXRα/LXRβ ratio = 6.33 |
| Quantified Difference | RGX-104 is 1.2-fold more potent on LXRβ; LXRα/LXRβ selectivity ratio is 2.1-fold lower (2.96 vs. 6.33), indicating less isoform bias. |
| Conditions | Cell-free FRET assay measuring SRC1 recruitment to human LXR ligand-binding domains |
Why This Matters
A less biased LXRβ/LXRα activation profile may translate to a more favorable therapeutic index in immuno-oncology, where LXRβ-mediated effects on MDSCs are desired while minimizing LXRα-driven hepatic lipogenesis.
- [1] Collins JL, et al. Identification of a nonsteroidal liver X receptor agonist through parallel array synthesis of tertiary amines. J Med Chem. 2002;45(10):1963-1966. View Source
